1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(2-fluorophenyl)ethan-1-one
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Description
1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(2-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C22H25FN4O2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.19615422 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .
Mode of Action
This compound inhibits TAK1 at nanomolar concentrations . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . This inhibition disrupts the normal functioning of TAK1, leading to changes in cell growth and differentiation .
Biochemical Pathways
The inhibition of TAK1 affects various biochemical pathways. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, these pathways are disrupted, leading to downstream effects on cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests it has good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth of certain cell lines. For example, compound 26 and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This suggests that these compounds have the potential to be translated into anti-multiple myeloma therapeutics .
Action Environment
The action environment of this compound is within the cellular environment, where it interacts with its target, TAK1
Properties
IUPAC Name |
1-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-(2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c1-15-16(2)27-20(24-15)7-8-21(25-27)29-14-17-9-11-26(12-10-17)22(28)13-18-5-3-4-6-19(18)23/h3-8,17H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAZMXOXPGAWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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